molecular formula C6H18N6P4 B076190 2,4,6,8,9,10-Hexaaza-1,3,5,7-tetraphosphaadamantane, 2,4,6,8,9,10-hexamethyl- CAS No. 10369-17-2

2,4,6,8,9,10-Hexaaza-1,3,5,7-tetraphosphaadamantane, 2,4,6,8,9,10-hexamethyl-

Cat. No. B076190
CAS RN: 10369-17-2
M. Wt: 298.14 g/mol
InChI Key: NJJCJUBTDUJGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6,8,9,10-Hexaaza-1,3,5,7-tetraphosphaadamantane, 2,4,6,8,9,10-hexamethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as HATU or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate. It is a highly efficient coupling reagent used in peptide synthesis.

Mechanism of Action

HATU is a highly reactive coupling reagent that acts as a source of uronium ions. The uronium ions react with the amino group of the peptide to form an activated intermediate, which then reacts with the carboxylic acid group of the incoming amino acid. This reaction results in the formation of a peptide bond. HATU is highly efficient in peptide synthesis due to its ability to activate the carboxylic acid group without the need for additional activators.
Biochemical and Physiological Effects:
HATU is a synthetic compound that does not have any direct biochemical or physiological effects. However, its use in peptide synthesis has led to the development of several peptide-based drugs and therapeutics. Peptides synthesized using HATU have shown promising results in the treatment of various diseases, including cancer, diabetes, and infectious diseases.

Advantages and Limitations for Lab Experiments

The use of HATU in peptide synthesis offers several advantages over other coupling reagents. It is highly efficient, requiring only a small amount of reagent to achieve complete coupling. It is also easy to handle and has a long shelf life. However, HATU is not suitable for all types of peptides and may not be effective in some cases. It also has a high cost compared to other coupling reagents.

Future Directions

There are several future directions for the use of HATU in scientific research. One area of interest is the development of new peptide-based drugs and therapeutics. Peptides synthesized using HATU have shown promising results in preclinical studies, and further research is needed to determine their efficacy in clinical trials. Another area of interest is the development of new coupling reagents that are more efficient and cost-effective than HATU. Researchers are also exploring the use of HATU in the synthesis of other biomolecules, such as nucleic acids and carbohydrates.

Synthesis Methods

The synthesis of HATU involves the reaction of N,N,N′,N′-tetramethyluronium tetrafluoroborate with 7-azabenzotriazole in the presence of triethylamine. The reaction yields HATU as a white crystalline solid. The synthesis method is simple and efficient, making HATU a popular choice for peptide synthesis.

Scientific Research Applications

HATU has found extensive applications in scientific research, particularly in the field of peptide synthesis. It is a highly efficient coupling reagent that facilitates the formation of peptide bonds. HATU is widely used in the synthesis of peptides and peptide derivatives, including cyclic peptides, peptide nucleic acids, and peptide conjugates. It is also used in the synthesis of small molecule drugs and natural products.

properties

CAS RN

10369-17-2

Product Name

2,4,6,8,9,10-Hexaaza-1,3,5,7-tetraphosphaadamantane, 2,4,6,8,9,10-hexamethyl-

Molecular Formula

C6H18N6P4

Molecular Weight

298.14 g/mol

IUPAC Name

2,4,6,8,9,10-hexamethyl-2,4,6,8,9,10-hexaza-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C6H18N6P4/c1-7-13-8(2)15-10(4)14(7)11(5)16(9(13)3)12(15)6/h1-6H3

InChI Key

NJJCJUBTDUJGMI-UHFFFAOYSA-N

SMILES

CN1P2N(P3N(P1N(P(N2C)N3C)C)C)C

Canonical SMILES

CN1P2N(P3N(P1N(P(N2C)N3C)C)C)C

Other CAS RN

10369-17-2

Origin of Product

United States

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